molecular formula I₂Sm B145461 Samarium(II) iodide CAS No. 32248-43-4

Samarium(II) iodide

Cat. No.: B145461
CAS No.: 32248-43-4
M. Wt: 404.2 g/mol
InChI Key: UAWABSHMGXMCRK-UHFFFAOYSA-L
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Description

Samarium(II) iodide is an inorganic compound with the formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF).

Mechanism of Action

Target of Action

Samarium(II) iodide (SmI2), also known as Samarium diiodide, is a powerful one-electron reducing agent . It primarily targets a variety of organic compounds, including halides, sulfones, aldehydes, ketones, α-acyloxy esters, and α-acyloxy lactones . These compounds are the primary targets due to their susceptibility to reduction reactions.

Mode of Action

This compound interacts with its targets through a nonchain, electron-transfer reaction . This interaction generates carbon-centered radicals, which undergo various reactions such as hydrogen-atom abstraction and ring formation . These radicals can also combine with SmI2 to produce organosamarium compounds .

Biochemical Pathways

This compound affects several biochemical pathways. It is used in the construction of carbocycles and oxygen-containing motifs . It is also used for carbon-carbon bond formation, for example, in a Barbier reaction (similar to the Grignard reaction) between a ketone and an alkyl iodide to form a tertiary alcohol . Furthermore, it is used in the synthesis of nitrogen heterocycles, which are vital structural motifs in biologically-active natural products and pharmaceuticals .

Pharmacokinetics

It’s worth noting that the reactivity and selectivity of smi2 can be dramatically changed based on solvent effects .

Result of Action

The result of this compound’s action is the transformation of target compounds through reduction reactions. For instance, it can reduce α,β-unsaturated esters with carbonyl compounds, whereby substituted γ-lactones can easily be prepared . It also promotes the reductive dimerization of allylic or benzylic halides .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the type of solvent used. Its reduction potential and ability to promote the reduction of diverse organic substrates vary widely according to the solvent and the presence of various additives . It is sensitive to air, but its reactions can tolerate the presence of water .

Comparison with Similar Compounds

Samarium(II) iodide is unique among reducing agents due to its high chemoselectivity and ability to operate under mild conditions. Similar compounds include:

This compound stands out due to its versatility and effectiveness in a wide range of synthetic applications, making it a preferred choice for many chemists.

Biological Activity

Samarium(II) iodide (SmI2_2), commonly known as Kagan's reagent, is a versatile organometallic compound that has garnered significant attention in synthetic organic chemistry due to its unique reducing properties. This article delves into the biological activity of SmI2_2, highlighting its applications in the synthesis of biologically active compounds, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily used as a one-electron reducing agent in organic synthesis. It exhibits a high reduction potential (up to -2.8 V) and is capable of mediating a variety of reactions, including reductive coupling and the formation of complex molecular structures from simpler precursors. The compound's ability to generate radical intermediates makes it particularly useful in the synthesis of natural products and other biologically relevant molecules .

SmI2_2 operates through single-electron transfer (SET) mechanisms, allowing for the reduction of various functional groups. Its high oxophilicity enables it to coordinate with Lewis basic centers, facilitating the formation of reactive intermediates such as ketyl radicals or carbanions . These intermediates can engage in further transformations, including C–C bond formation and the synthesis of nitrogen heterocycles, which are crucial in medicinal chemistry .

1. Synthesis of Bioactive Compounds

SmI2_2 has been instrumental in synthesizing several classes of biologically active compounds:

  • Alkaloids : SmI2_2-mediated reactions have been employed to synthesize alkaloids with notable biological activities, including cholinergic effects and anti-inflammatory properties .
  • Heterocycles : The reagent has facilitated the synthesis of nitrogen-containing heterocycles such as pyrrolidines and azabicycles, which are often found in pharmaceuticals .
  • Natural Products : SmI2_2 has been utilized in total syntheses of complex natural products, showcasing its ability to construct polycyclic structures with multiple stereocenters .

2. Case Studies

Several studies highlight the effectiveness of SmI2_2 in biological applications:

  • Pseudolaric Acids : Research demonstrated that pseudolaric acids A and B, synthesized using SmI2_2, exhibit significant biological activity, including anti-cancer properties. These compounds were shown to inhibit cell proliferation in various cancer cell lines .
  • G-Secretase Inhibitors : SmI2_2 has been involved in synthesizing inhibitors for g-secretase, an enzyme implicated in Alzheimer’s disease. The ability to create complex structures efficiently makes SmI2_2 a valuable tool in drug discovery .

Data Tables

The following table summarizes key functional groups and their reactivity with SmI2_2:

Functional GroupReaction TypeProduct Type
AldehydesReductionAlcohols
KetonesAlkylationHigher ketones or alcohols
Nitrogen HeterocyclesCyclizationPyrrolidines, Azabicycles
Carbonyl CompoundsReductive CouplingComplex polycyclic structures

Properties

IUPAC Name

diiodosamarium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWABSHMGXMCRK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

I[Sm]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SmI2, I2Sm
Record name Samarium(II) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Samarium(II)_iodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32248-43-4
Record name Samarium iodide (SmI2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32248-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Samarium diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samarium(II) iodide
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